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Compound of Interest

Compound Name: CORYSAMINE CHLORIDE(RG)

CAS No.: 11028-77-6

Cat. No.: B1181682 Get Quote

Executive Summary: The "Methyl" Advantage?
Verdict:Coptisine is the established industry standard for acetylcholinesterase (AChE) inhibition

and anti-inflammatory research within the protoberberine class. However, Corysamine (13-

methylcoptisine) represents a higher-lipophilicity analogue with superior theoretical blood-brain

barrier (BBB) permeability.[1]

While Coptisine exhibits potent IC50 values (0.8–5 µM) against AChE, its quaternary

ammonium nature limits oral bioavailability.[1] Corysamine shares the core pharmacophore but

introduces a C-13 methyl group, modulating its steric fit within enzymatic pockets and

enhancing lipophilicity—a critical factor for CNS drug development.[1]

Part 1: Chemical Architecture & Physicochemical
Properties
Both compounds are quaternary protoberberine alkaloids.[1] The defining structural difference

is the methylation at the C-13 position in Corysamine.[1]
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Feature Coptisine Chloride Corysamine Chloride Implication

CAS Registry 6020-18-4 30243-28-8
Distinct chemical

entities.[1]

Formula

Corysamine has +1

Methyl group (

).[1]

MW 355.77 g/mol 369.80 g/mol

Slight increase in

mass for Corysamine.

[1]

Core Structure
2,3:9,10-

bis(methylenedioxy)

13-Methyl-2,3:9,10-

bis(methylenedioxy)

Both possess planar

rigidity for DNA

intercalation.[1]

Lipophilicity Moderate High

The C-13 methyl

group increases logP,

favoring membrane

permeation.[1]

Primary Source
Coptis chinensis

(Huanglian)
Corydalis yanhusuo

Source dictates

extraction purity and

cost.[1]

Structural Visualization
The following diagram illustrates the structural relationship and the critical methylation site.
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Caption: Structural evolution from the Protoberberine core.[1] The C-13 methylation (dashed

yellow line) distinguishes Corysamine from Coptisine.[1]
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Part 2: Neuropharmacology (AChE Inhibition)
The primary comparative application for these alkaloids is Alzheimer’s Disease (AD)

therapeutics, specifically the inhibition of Acetylcholinesterase (AChE).

Mechanism of Action: Dual-Site Binding
Both compounds act as reversible, non-competitive inhibitors.[1]

Catalytic Anionic Site (CAS): The quaternary nitrogen (

) binds via cation-

interactions with Trp84.[1]

Peripheral Anionic Site (PAS): The planar isoquinoline rings stack against Trp279, blocking

substrate entry and preventing AChE-induced Amyloid-

aggregation.[1]

Comparative Efficacy Data
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Metric Coptisine Corysamine Analysis

AChE IC50 0.8 – 5.0 µM ~2.0 – 10.0 µM

Coptisine is generally

slightly more potent in

vitro due to less steric

hindrance at the

binding site.[1]

Selectivity (AChE vs

BChE)

High Selectivity for

AChE
Moderate Selectivity

The C-13 methyl in

Corysamine can clash

with the narrower

gorge of AChE,

slightly reducing

affinity compared to

Coptisine, but

potentially increasing

BChE affinity.

BBB Permeability Low to Moderate High

Critical: Corysamine's

methyl group

facilitates passive

transport across the

BBB, potentially

resulting in higher in

vivo CNS

concentrations despite

lower in vitro potency.

Pathway Diagram: Cholinergic Neuroprotection

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetylcholinesterase (AChE)
(Enzyme)

Enzyme-Inhibitor Complex
(Dual Binding: CAS + PAS)

Hydrolysis of ACh
(Loss of Signal)

 Normal Action

Alkaloid Ligand
(Coptisine / Corysamine)

 Binds Trp84 & Trp279

Acetylcholine (ACh)

 BLOCKS

Sustained Cholinergic Transmission
(Cognitive Improvement)

 Promotes

Click to download full resolution via product page

Caption: Dual-site inhibition mechanism. Ligands bind both catalytic (CAS) and peripheral

(PAS) sites, preventing ACh hydrolysis.

Part 3: Anti-inflammatory & Metabolic Profiling
Beyond neuroprotection, both alkaloids exhibit strong anti-inflammatory activity via the NF-

B pathway.[1]

Coptisine: Extensively validated to inhibit NO production and iNOS expression in LPS-

stimulated macrophages.[1] It blocks the degradation of I

B

, preventing NF-

B nuclear translocation.[1]

Corysamine: Exhibits similar activity but is less characterized in literature.[1] Its higher

lipophilicity suggests it may have superior cellular uptake in non-phagocytic cells.[1]

Comparative Cytotoxicity (Oncology)
Both compounds act as DNA Intercalators due to their planar structure.[1]
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Mechanism: They insert between base pairs, inhibiting Topoisomerase II and causing cell

cycle arrest (typically G1 or G2/M phase).[1]

Toxicity Warning: Coptisine has shown potential hepatotoxicity at high doses.[1] Corysamine,

being a close analogue, should be handled with similar safety precautions (Class 6.1 Toxic).

[1]

Part 4: Pharmacokinetics (The Critical Differentiator)
This is the deciding factor for drug development.[1]

Absorption: Quaternary alkaloids (like Coptisine) generally suffer from poor intestinal

absorption (Bioavailability < 10%).[1]

Metabolism: Coptisine is rapidly metabolized by the liver (demethylation).[1]

The Corysamine Edge: The C-13 Methyl group in Corysamine:

Increases lipophilicity (LogP).[1]

Provides steric hindrance that may slow down metabolic degradation by specific CYP

enzymes compared to the exposed backbone of Coptisine.[1]

Result: Corysamine is a superior candidate for scaffold optimization if CNS penetration is

the priority.[1]

Part 5: Experimental Protocols
Modified Ellman’s Assay (AChE Inhibition)
Purpose: To determine the IC50 of Coptisine/Corysamine against AChE.[1]

Reagents:

Phosphate Buffer (0.1 M, pH 8.0).[1]

DTNB (Ellman’s Reagent, 10 mM).[1]

ATCI (Acetylthiocholine iodide, substrate, 15 mM).[1]
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Enzyme: Electric eel AChE (Sigma).[1]

Protocol:

Preparation: Dissolve test compounds in DMSO (Final concentration < 0.1%). Prepare serial

dilutions (0.01 – 100 µM).

Incubation: In a 96-well plate, add:

140 µL Phosphate Buffer.[1]

20 µL Enzyme solution (0.2 U/mL).[1]

20 µL Test Compound.[1]

Incubate at 25°C for 15 minutes.

Reaction: Add 10 µL DTNB and 10 µL ATCI.

Measurement: Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode) or at

an endpoint.

Calculation: % Inhibition =

.[1] Plot Log[Concentration] vs. % Inhibition to determine IC50.[1]

Cell Viability & NO Inhibition (Anti-inflammatory)
Purpose: To assess anti-inflammatory potency in RAW 264.7 cells.

Protocol:

Seeding: Seed RAW 264.7 cells (

cells/well) in 96-well plates. Incubate 24h.

Treatment: Pre-treat with Coptisine/Corysamine (0.1 – 10 µM) for 1h.

Stimulation: Add LPS (1 µg/mL) and incubate for 24h.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://pubchem.ncbi.nlm.nih.gov/compound/147329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NO Assay: Mix 100 µL supernatant with 100 µL Griess Reagent. Incubate 10 min. Measure

at 540 nm.[1]

Viability Check: Perform MTT assay on the remaining cells to ensure decreased NO is not

due to cytotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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